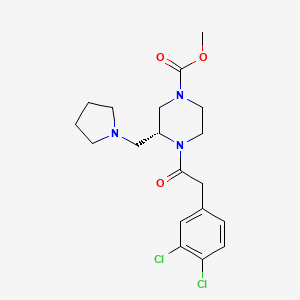

GR103545

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

126766-42-5 |

|---|---|

Formule moléculaire |

C19H25Cl2N3O3 |

Poids moléculaire |

414.3 g/mol |

Nom IUPAC |

methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H25Cl2N3O3/c1-27-19(26)23-8-9-24(15(13-23)12-22-6-2-3-7-22)18(25)11-14-4-5-16(20)17(21)10-14/h4-5,10,15H,2-3,6-9,11-13H2,1H3/t15-/m1/s1 |

Clé InChI |

HJUAKZYKCANOOZ-OAHLLOKOSA-N |

SMILES isomérique |

COC(=O)N1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

COC(=O)N1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |

Synonymes |

1-((3,4-dichlorophenyl)acetyl)-4-acetyl-2-(1-pyrrolidinylmethyl)piperazine GR 103545 GR 85571 GR 89696 GR 89696, (R)-isomer, (E)-2-butenedioate (1:1) GR-103545 GR-85571 GR-89696 GR103545 GR85571 methyl 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate fumarate |

Origine du produit |

United States |

Foundational & Exploratory

GR103545: A Technical Guide for Researchers

An In-depth Examination of a Potent Kappa-Opioid Receptor Agonist and PET Radiotracer

Abstract

GR103545 is a highly potent and selective agonist for the kappa-opioid receptor (KOR). Its primary application in scientific research is in the form of its carbon-11 (B1219553) labeled radiotracer, [¹¹C]this compound, which is utilized for in vivo imaging of KOR in the brain via positron emission tomography (PET). This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental applications, and detailed methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction

The kappa-opioid receptor system is implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and psychosis.[1][2] The ability to non-invasively quantify KOR in the living brain is crucial for understanding its role in these disorders and for the development of novel therapeutics. This compound, the more potent (-)-isomer of the racemic compound GR89696, has emerged as a key tool for this purpose.[2][3] When labeled with carbon-11, [¹¹C]this compound serves as a valuable PET radiotracer for imaging and quantifying KOR distribution and density.[3][4]

Pharmacology

This compound exhibits high affinity and selectivity for the kappa-opioid receptor. However, it also shows some affinity for the mu-opioid receptor (MOR), which should be considered when interpreting experimental results.[1][5]

Binding Affinity

The binding affinities of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors have been determined through in vitro binding assays.

| Receptor | Kᵢ (nM) | Reference Compound(s) | Cell Line |

| KOR | 0.02 ± 0.01 | [³H]U69593, Salvinorin A | HEK cells |

| KOR | 0.11 ± 0.03 | [³H]U69593, Salvinorin A | HEK cells |

| MOR | 2.1 ± 0.4 | [³H]DAMGO, Morphine | HEK cells |

| DOR | 80.6 ± 31 | [³H]DADLE, Naltrindole | HEK cells |

Table 1: In vitro binding affinities of this compound for opioid receptors. Data compiled from multiple sources.[1][4][5]

Functional Activity

Functional assays have characterized this compound as a full agonist at the kappa-opioid receptor and a weak agonist at the delta-opioid receptor. Interestingly, it exhibits antagonistic behavior at the mu-opioid receptor.[5]

| Receptor | Functional Activity | EC₅₀ | Assay Type |

| KOR | Full Agonist | 26 pM | GTPγS stimulation, cAMP formation |

| DOR | Weak Agonist | 650 nM | GTPγS stimulation, cAMP formation |

| MOR | Antagonist | - | Tango and Gi assays |

Table 2: Functional activity of this compound at opioid receptors.[5]

Experimental Applications: PET Imaging with [¹¹C]this compound

The primary application of this compound is as the PET radiotracer [¹¹C]this compound for in vivo imaging of KOR.

Radiosynthesis

The radiosynthesis of [¹¹C]this compound has been a critical area of development to ensure high specific activity and radiochemical purity for human studies.[6] A common method involves a two-step, one-pot procedure using the desmethoxycarbonyl precursor.[6]

Diagram 1: A simplified workflow for the one-pot radiosynthesis of [¹¹C]this compound.

Preclinical and Human PET Imaging Protocols

PET studies with [¹¹C]this compound have been conducted in non-human primates and humans to investigate KOR availability in various conditions.

-

Subject Preparation: Subjects are typically scanned under baseline (control) conditions. For blocking studies, a KOR antagonist like naltrexone (B1662487) is administered prior to the scan.[2][7]

-

Radiotracer Administration: [¹¹C]this compound is administered intravenously.[7]

-

PET Scan Acquisition: Dynamic PET scans are acquired over a period of up to 150 minutes.[7]

-

Arterial Blood Sampling: Metabolite-corrected arterial input functions are measured to allow for kinetic modeling.[7]

-

Data Analysis: Regional time-activity curves are generated and analyzed using kinetic models (e.g., 2-tissue compartment model) to derive the volume of distribution (Vₜ).[2][7]

Diagram 2: A generalized experimental workflow for a [¹¹C]this compound PET imaging study.

Key Findings from PET Studies

-

Brain Distribution: The regional brain uptake of [¹¹C]this compound is consistent with the known distribution of KOR, with the highest binding observed in the striatum, cingulate cortex, and prefrontal cortex.[2][3]

-

Cocaine Use Disorder: Studies have investigated changes in KOR availability in individuals with cocaine use disorder, finding a significant reduction in [¹¹C]this compound binding after a cocaine binge.[8] Greater KOR availability was also associated with more choices for cocaine in a self-administration paradigm.[8]

-

Receptor Occupancy: [¹¹C]this compound PET has been used to determine the receptor occupancy of KOR antagonists, such as PF-04455242.[7]

Signaling Pathway

As a KOR agonist, this compound activates the G-protein coupled kappa-opioid receptor. This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

Diagram 3: A simplified representation of the canonical signaling pathway initiated by this compound binding to the kappa-opioid receptor.

Conclusion

This compound, particularly in its radiolabeled form [¹¹C]this compound, is an invaluable tool for the in vivo investigation of the kappa-opioid receptor system. Its high affinity and selectivity, coupled with established PET imaging protocols, enable researchers to quantify KOR in the context of various neuropsychiatric disorders and to assess the therapeutic potential of novel KOR-targeting drugs. While its off-target affinity for the mu-opioid receptor warrants consideration, careful experimental design and data interpretation can mitigate this issue. Future research will likely continue to leverage [¹¹C]this compound to further elucidate the role of KOR in health and disease.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]this compound in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. [11C]this compound: novel one-pot radiosynthesis with high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the agonist PET radioligand [¹¹C]this compound to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [11C]GR-103545 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

GR103545: A Technical Guide to its High Selectivity for the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

GR103545, the active enantiomer of GR89696, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] This technical guide provides an in-depth overview of its binding affinity and functional activity, complete with experimental methodologies and pathway visualizations to support further research and development. Its remarkable selectivity makes it a valuable tool for investigating the physiological and pathological roles of the KOR system, which is implicated in conditions such as addiction, depression, and pain.[2][3]

Quantitative Analysis of Receptor Binding and Functional Potency

The selectivity of this compound for the kappa-opioid receptor has been quantified through various in vitro studies. The data consistently demonstrates a significantly higher affinity and functional potency for the KOR compared to the mu (MOR) and delta (DOR) opioid receptors.

Opioid Receptor Binding Affinity

The binding affinity of this compound to the human kappa, mu, and delta opioid receptors is summarized below. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Opioid Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Kappa (KOR) | 0.02 ± 0.01 | [4] |

| 0.13 ± 0.03 | [5] | |

| 0.11 | [6] | |

| Mu (MOR) | ~12 (calculated from 600-fold selectivity) | [4] |

| 2.1 ± 0.4 | [5] | |

| 2.1 | [6] | |

| Delta (DOR) | ~400 (calculated from 20,000-fold selectivity) | [4] |

| 80.6 ± 31 | [5] | |

| 76 | [6] |

Note: The significant variation in reported Ki values for MOR and DOR across different studies may be attributable to differences in experimental conditions and cell lines used.

Functional Activity at Opioid Receptors

The functional activity of this compound as an agonist was assessed by measuring its ability to stimulate G-protein coupling (via GTPγS binding) or inhibit adenylyl cyclase (via cAMP formation). The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

| Opioid Receptor Subtype | Functional Activity (EC50, nM) | Agonist/Antagonist Profile | Reference |

| Kappa (KOR) | 0.026 (26 pM) | Full Agonist | [5] |

| 0.26 (260 pM) | Full Agonist | [6] | |

| Mu (MOR) | Not sensitive in agonistic assays | Antagonistic Behavior | [5][6] |

| Delta (DOR) | 650 | Agonist | [5][6] |

These data highlight that while this compound is a full and potent agonist at the KOR, it exhibits antagonistic properties at the MOR and acts as a weak agonist at the DOR.[5][6]

Key Experimental Methodologies

The following sections detail the protocols for the primary in vitro assays used to characterize the kappa-opioid receptor selectivity of this compound.

Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK) cells stably transfected with the human kappa, mu, or delta opioid receptor are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the receptor-containing fractions.

-

Competition Binding: Cell membranes are incubated with a specific radioligand and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist.

GTPγS Binding Assay Protocol:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Buffer: Membranes are resuspended in a buffer containing GDP and [³⁵S]GTPγS.

-

Agonist Stimulation: Varying concentrations of this compound are added to the membrane suspension.

-

Incubation: The mixture is incubated to allow for G-protein activation and the binding of [³⁵S]GTPγS.

-

Separation and Quantification: The amount of bound [³⁵S]GTPγS is measured, which is proportional to the degree of G-protein activation.

-

Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

cAMP Formation Assay Protocol:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are used.

-

Forskolin (B1673556) Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

-

Agonist Treatment: Cells are co-incubated with forskolin and varying concentrations of this compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., ELISA).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.

References

- 1. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Data-driven analysis of kappa opioid receptor binding in major depressive disorder measured by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]this compound in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

GR103545: An In-Depth Technical Guide to a High-Affinity Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR103545 is a potent and highly selective full agonist for the kappa-opioid receptor (KOR). Predominantly utilized as a radiolabeled tracer, [¹¹C]this compound, for in vivo imaging of KORs via Positron Emission Tomography (PET), its well-defined pharmacological profile makes it a valuable tool for neuroscience research. This technical guide provides a comprehensive overview of this compound, summarizing its binding affinity, functional efficacy, and the experimental protocols used for its characterization. It also details the canonical signaling pathways activated by KOR agonists and visualizes key experimental workflows. While in vitro data for this compound is robust, quantitative in vivo behavioral data remains limited in the public domain.

Introduction

The kappa-opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, mood, addiction, and psychosis. The development of selective KOR ligands is paramount for elucidating the therapeutic potential of targeting this receptor. This compound, the active (-)-enantiomer of the racemic compound GR89696, has emerged as a key research tool due to its high binding affinity and selectivity for the KOR.[1] Its primary application has been in PET imaging to map the distribution and density of KORs in the brain. This guide synthesizes the available technical data on this compound to serve as a resource for researchers in pharmacology and drug development.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional efficacy at the kappa-opioid receptor.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Kappa (human) | [³H]U-69,593 | Cloned human opioid receptors | 0.02 ± 0.01 | [2] |

| Mu (human) | Not Specified | Cloned human opioid receptors | ~12 | [2] |

| Delta (human) | Not Specified | Cloned human opioid receptors | ~440 | [2] |

Kᵢ: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Functional Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Notes | Reference |

| Functional Assay | HEK cells | EC₅₀ | 26 pM | Described as a "full agonist". | [1] |

| Functional Assay | Rabbit vas deferens | IC₅₀ | 0.018 nM | [1] |

Table 3: In Vivo Binding Parameters of [¹¹C]this compound in Rhesus Monkeys

| Parameter | Value | Method | Reference |

| Kₑ | 0.048 nM | PET with Scatchard analysis | [3] |

| Bₘₐₓ | 0.3 - 6.1 nM | PET with Scatchard analysis | [3] |

Kₑ: In vivo equilibrium dissociation constant. Bₘₐₓ: Maximum receptor density.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the KOR primarily couples to inhibitory G proteins (Gαi/o).

References

- 1. Determination of in vivo Bmax and Kd for [11C]this compound, an agonist PET tracer for kappa opioid receptors: A study in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]this compound in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

GR103545: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GR103545, a potent and highly selective kappa-opioid receptor (KOR) agonist, and its application in neuroscience research. This document details its mechanism of action, key quantitative data from in vitro and in vivo studies, and detailed experimental protocols for its use.

Core Compound Profile

This compound is the biologically active (-)-enantiomer of the potent and selective KOR agonist, GR89696. In neuroscience research, it is primarily utilized in its radiolabeled form, [11C]this compound, as a tracer for in vivo imaging of KORs in the brain using Positron Emission Tomography (PET). Its high affinity and selectivity for KORs make it an invaluable tool for studying the role of this receptor system in various neurological and psychiatric conditions, including addiction, mood disorders, and pain.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview for researchers.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki | Kappa (κ) | 0.02 ± 0.01 nM | Human | Radioligand Binding Assay | [1] |

| Selectivity | Mu (μ) vs. Kappa (κ) | ~600-fold | Human | Radioligand Binding Assay | [1] |

| Selectivity | Delta (δ) vs. Kappa (κ) | ~20,000-fold | Human | Radioligand Binding Assay | [1] |

Table 2: In Vivo Imaging Parameters of [11C]this compound

| Parameter | Value | Species | Imaging Modality | Key Findings | Reference |

| In vivo KD | 0.069 nmol/L | Human | PET | Estimated from receptor occupancy studies. | [2] |

| Test-Retest Variability (VT) | ~15% | Human | PET | Indicates moderate variability in quantification. | [2][3] |

| Non-displaceable Distribution Volume (VND) | 3.4 ± 0.9 mL/cm³ | Human | PET | Estimated from blocking studies with naltrexone. | [2] |

| Specific-to-Nonspecific Equilibrium Partition Coefficient (V3'') | 1 to 2 | Baboon | PET | Predicts reliable quantification in most regions. | [4] |

| Peak Brain Uptake (%ID/g) | 0.010 ± 0.004% | Baboon | PET | Occurred at 16 ± 3 minutes post-injection. | |

| Minimum Scan Time for Stable VT | 140 minutes | Human | PET | Reflects the slow kinetics of the tracer. | [3][5] |

Signaling Pathways of this compound at the Kappa-Opioid Receptor

This compound exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.

Canonical G-Protein Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ dimer can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Downstream Kinase Cascades and Biased Agonism

Beyond the classical G-protein pathway, KOR activation can also trigger signaling through various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK). This can be mediated by both G-protein subunits and β-arrestin scaffolding proteins. The concept of "biased agonism" suggests that different KOR ligands can preferentially activate certain downstream pathways over others, leading to distinct physiological and behavioral effects. For instance, activation of the p38 MAPK pathway has been linked to the aversive effects associated with some KOR agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its radiolabeled form, [11C]this compound.

Radiosynthesis of [11C]this compound (One-Pot Method)

This protocol describes a novel, efficient one-pot synthesis method for [11C]this compound.[6]

Materials:

-

Desmethoxycarbonyl precursor of this compound

-

[11C]Methyl trifluoromethanesulfonate (B1224126) ([11C]CH3OTf)

-

1,8-diazabicyclo[5.4.0]undec-7-ene-carbon dioxide (DBU-CO2) complex

-

Cesium carbonate (Cs2CO3)

-

Tetrabutylammonium (B224687) triflate

-

Anhydrous Dimethylformamide (DMF)

-

TRACERLab FXC automated synthesis module

Procedure:

-

Intermediate Formation: In the automated synthesis module, the desmethoxycarbonyl precursor is converted to the carbamic acid intermediate, desmethyl-GR103545. This is achieved via transcarboxylation with the DBU-CO2 complex in the presence of cesium carbonate and tetrabutylammonium triflate in anhydrous DMF.

-

Radiolabeling: The resulting intermediate is then radiolabeled at the carboxyl oxygen with [11C]methyl trifluoromethanesulfonate within the same reaction vessel.

-

Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Formulation: The purified [11C]this compound is formulated in a sterile solution for injection.

This method typically yields [11C]this compound with high specific activity and radiochemical purity (≥90%) within an average synthesis time of 43 minutes.[6]

In Vivo PET Imaging with [11C]this compound in Non-Human Primates

This protocol outlines a typical PET imaging study in rhesus monkeys to quantify KORs.[7]

Subjects:

-

Adult rhesus monkeys.

Radiotracer Administration:

-

A bolus-plus-infusion protocol is used for the administration of [11C]this compound.

-

Injected mass for baseline scans is approximately 0.042 ± 0.014 µg/kg.[7]

PET Scan Acquisition:

Arterial Blood Sampling:

-

An automated blood sampling system is used to collect arterial blood samples frequently during the initial phase of the scan, with manual sampling at later time points to measure the arterial input function.

-

Plasma is analyzed by HPLC to determine the fraction of unmetabolized parent tracer.

Data Analysis:

-

Image Reconstruction: PET data are reconstructed using appropriate algorithms (e.g., filtered back-projection).

-

Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance images (MRIs) for various brain regions.

-

Kinetic Modeling: Regional time-activity curves are generated and analyzed using kinetic models such as the two-tissue compartment model (2TC) or multilinear analysis (MA1) to derive the regional volume of distribution (VT).[2]

-

Parameter Estimation: The cerebellum is often used as a reference region to estimate the non-displaceable binding potential (BPND).

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the kappa-opioid receptor.

Materials:

-

Cell membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]U69,593 (a selective KOR agonist).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Whatman GF/C glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes (approximately 20 µg of protein) are incubated with a fixed concentration of the radioligand ([3H]U69,593, e.g., 0.4 nM) and varying concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through Whatman GF/C filters to separate bound from free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Functional Assay: cAMP Inhibition

This assay measures the functional consequence of KOR activation by this compound.

Materials:

-

HEK293 or CHO cells stably expressing the human kappa-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF-based).

Procedure:

-

Cell Plating: Cells are plated in a suitable microplate format (e.g., 384-well).

-

Stimulation: Cells are pre-treated with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Adenylyl Cyclase Activation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is determined, and an EC50 value (the concentration of agonist that produces 50% of its maximal effect) is calculated.

References

- 1. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]this compound in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the agonist PET radioligand [¹¹C]this compound to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [11C]this compound: novel one-pot radiosynthesis with high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Ligands of the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the kappa-opioid receptor (KOR), a critical target in the development of therapeutics for pain, addiction, and mood disorders. This document details the key endogenous peptides, their binding and functional characteristics, the signaling pathways they initiate, and the experimental protocols used to study these interactions.

Introduction to the Kappa-Opioid Receptor and its Endogenous Ligands

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[1] Its activation by endogenous ligands, the dynorphins, leads to a range of physiological and behavioral effects, including analgesia, dysphoria, and the modulation of reward pathways.[2] The dynorphin (B1627789) family of peptides are the primary endogenous agonists for the KOR and are derived from the precursor protein prodynorphin.[3] The major endogenous KOR ligands include:

-

Dynorphin A (Dyn A)

-

Dynorphin B (Dyn B)

-

Big Dynorphin

These peptides play a crucial role in the central nervous system and are implicated in various neurological and psychiatric conditions.[2]

Quantitative Data of Endogenous Ligands at the Kappa-Opioid Receptor

The binding affinity and functional potency of the endogenous dynorphin peptides at the KOR have been characterized through various in vitro assays. The following tables summarize key quantitative data for Dynorphin A, Dynorphin B, and Big Dynorphin.

Table 1: Binding Affinities (Ki) of Endogenous Ligands for the Kappa-Opioid Receptor

| Ligand | Radioligand | Cell Line | Ki (nM) | Reference(s) |

| Dynorphin A | [³H]-Diprenorphine | hKOR transfected cells | 0.05 ± 0.01 | [4] |

| [³H]-Diprenorphine | hKOR transfected cells | 0.11 ± 0.2 | [5] | |

| Dynorphin B | [³H]-U69,593 | hKOR-CHO | 0.72 ± 0.18 | [6] |

| Big Dynorphin | [³H]-Diprenorphine | hKOR transfected cells | ~0.1 (similar to Dyn A) | [7] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Endogenous Ligands in [³⁵S]GTPγS Binding Assays

| Ligand | Cell Line/Tissue | EC50 (nM) | Emax (% of control) | Reference(s) |

| Dynorphin A (1-17) | Mouse Striatum | Not determined (linear) | Not determined | [2] |

| Dynorphin A (1-13) | Mouse Striatum | Not determined (linear) | Not determined | [2] |

| Dynorphin B (1-13) | Mouse Striatum | Not determined (linear) | Not determined | [2] |

| Big Dynorphin | hKOR transfected cells | Potent (14-32 fold > Dyn A) | Full agonist | [8] |

Table 3: Functional Potency (EC50) and Efficacy (Emax) of Endogenous Ligands in cAMP Inhibition Assays

| Ligand | Cell Line | EC50 (nM) | Emax (% inhibition of forskolin-stimulated cAMP) | Reference(s) |

| Dynorphin A (1-13) | CHO-K1 / HEK-293 | Not specified | 51% / 35% inhibition at 5 µM | [9][10] |

| Dynorphin A (1-17) | PC12 SpH-KOR | ~1000 | Similar to Dyn B | [11] |

| Dynorphin B | PC12 SpH-KOR | ~1000 | Similar to Dyn A | [11] |

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by its endogenous ligands initiates two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. These pathways can lead to distinct physiological outcomes, a concept known as biased agonism.

G Protein-Dependent Signaling

Upon ligand binding, the KOR undergoes a conformational change, leading to the activation of the associated Gi/o heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs).[12]

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin2. β-arrestin2 binding desensitizes the receptor to further G protein signaling and initiates a distinct signaling cascade, including the activation of mitogen-activated protein kinases (MAPKs) such as p38.[12] This pathway is often associated with the adverse effects of KOR agonists, such as dysphoria.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of endogenous ligands with the KOR.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the KOR.

Materials:

-

Cell membranes expressing the KOR

-

Radioligand (e.g., [³H]-Diprenorphine)

-

Unlabeled endogenous ligand (Dynorphin A, Dynorphin B, or Big Dynorphin)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

96-well microplates

-

Filtration apparatus

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add binding buffer, radioligand (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Add binding buffer, radioligand, a high concentration of a non-radiolabeled KOR ligand (e.g., 10 µM U-50,488), and cell membranes.

-

Competition: Add binding buffer, radioligand, varying concentrations of the unlabeled endogenous ligand, and cell membranes.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon KOR activation.[13][14]

Materials:

-

Cell membranes expressing the KOR

-

[³⁵S]GTPγS

-

GDP

-

Unlabeled GTPγS (for non-specific binding)

-

Endogenous ligand (Dynorphin A, Dynorphin B, or Big Dynorphin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, GDP, and either vehicle, unlabeled GTPγS (for non-specific binding), or varying concentrations of the endogenous ligand.

-

Membrane Addition: Add the cell membrane suspension to each well.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Drying and Counting: Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding against the ligand concentration to determine the EC50 and Emax values.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Big dynorphin - Wikipedia [en.wikipedia.org]

- 9. Identification of dynorphins as endogenous ligands for an opioid receptor-like orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynorphin - Wikipedia [en.wikipedia.org]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

GR103545: A Technical Guide to Brain Penetration and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetration and distribution of GR103545, a potent and selective kappa-opioid receptor (KOR) agonist. The information is compiled from preclinical and clinical studies utilizing positron emission tomography (PET) with the radiolabeled tracer [¹¹C]this compound.

Executive Summary

This compound demonstrates excellent penetration of the blood-brain barrier (BBB), attributed to its lipophilic nature. Following administration, it distributes throughout the brain in a pattern consistent with the known density of kappa-opioid receptors. The highest concentrations are observed in cortical and striatal regions, with the lowest levels in the cerebellum. This document details the quantitative data, experimental methodologies, and underlying biological pathways associated with the central nervous system (CNS) pharmacokinetics of this compound.

Brain Penetration and Blood-Brain Barrier Transport

This compound exhibits high permeability across the blood-brain barrier.[1] Its lipophilicity, with a measured logarithm of the partition coefficient (log P) of 3.14, is a key determinant of its ability to enter the CNS, likely via passive diffusion.[1] Studies in baboons have quantified the peak total brain uptake of [¹¹C]this compound as 0.010% ± 0.004% of the injected dose per gram, occurring at approximately 16 ± 3 minutes post-injection.[1]

Regional Brain Distribution

PET imaging studies in non-human primates and humans have consistently shown that the distribution of [¹¹C]this compound in the brain aligns with the known distribution of kappa-opioid receptors.[1][2]

Key findings on regional distribution include:

-

High Uptake Regions: The greatest accumulation of [¹¹C]this compound is observed in the cingulate cortex, striatum, frontal cortex, temporal cortex, and parietal cortex.[1][2]

-

Intermediate Uptake Regions: Moderate levels of the tracer are found in the thalamus and medial temporal lobe.[1]

-

Low Uptake Regions: The brain stem and occipital cortex show low levels of uptake.[1]

-

Lowest Uptake Region: The cerebellum consistently exhibits the lowest concentration of [¹¹C]this compound, making it a suitable reference region for kinetic modeling in some analyses.[1]

Quantitative Distribution Data

The following tables summarize the quantitative data on the regional brain distribution of [¹¹C]this compound from PET studies in baboons and humans. The total distribution volume (VT), a measure of the total concentration of a tracer in a region relative to its concentration in plasma at equilibrium, is a key parameter.

Table 1: Regional Brain Distribution of [¹¹C]this compound in Baboons

| Brain Region | Total Distribution Volume (VT) (mL/g) | Binding Potential (BP) | Specific-to-Nonspecific Equilibrium Partition Coefficient (V3″) |

| Cingulate Cortex | 7.8 ± 1.2 | 1.1 ± 0.2 | 1.8 ± 0.3 |

| Striatum | 7.3 ± 1.1 | 1.0 ± 0.2 | 1.6 ± 0.3 |

| Frontal Cortex | 6.4 ± 0.9 | 0.7 ± 0.1 | 1.2 ± 0.2 |

| Temporal Cortex | 6.0 ± 0.9 | 0.6 ± 0.1 | 1.0 ± 0.2 |

| Parietal Cortex | 5.8 ± 0.8 | 0.6 ± 0.1 | 0.9 ± 0.1 |

| Medial Temporal Lobe | 5.4 ± 0.8 | 0.5 ± 0.1 | 0.7 ± 0.1 |

| Thalamus | 5.2 ± 0.7 | 0.4 ± 0.1 | 0.6 ± 0.1 |

| Brain Stem | 4.4 ± 0.5 | 0.2 ± 0.1 | 0.3 ± 0.1 |

| Occipital Cortex | 4.2 ± 0.5 | 0.1 ± 0.1 | 0.2 ± 0.1 |

| Cerebellum | 3.7 ± 0.4 | - | - |

Data adapted from a study in baboons.[1]

Table 2: Pharmacokinetic Parameters of [¹¹C]this compound in Humans

| Parameter | Value (mean ± SD) |

| Non-displaceable Distribution Volume (VND) | 3.4 ± 0.9 mL/cm³ |

| In vivo KD | 0.069 nmol/L |

Data from a first-in-human PET study.[3]

Experimental Protocols

The primary methodology for assessing the brain penetration and distribution of this compound is Positron Emission Tomography (PET) imaging with the carbon-11 (B1219553) labeled radiotracer, [¹¹C]this compound.

[¹¹C]this compound PET Imaging Protocol (Human Study)

-

Subject Preparation: Subjects are typically scanned in a supine position with their head immobilized. A venous catheter is inserted for radiotracer injection and an arterial line is placed for blood sampling.

-

Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.

-

PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 150 minutes.[3]

-

Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.

-

Data Analysis and Kinetic Modeling:

-

Regional time-activity curves (TACs) are generated for various brain regions of interest.

-

The TACs are analyzed using kinetic models to derive quantitative parameters such as the total distribution volume (VT).

-

Commonly evaluated models include the one- and two-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method.[3] For [¹¹C]this compound in humans, the MA1 model has been identified as the model of choice.[3]

-

Blocking Studies

To confirm the specificity of [¹¹C]this compound binding to kappa-opioid receptors, blocking studies are performed. This involves pre-treating the subject with a non-radioactive KOR antagonist, such as naloxone, prior to the administration of the radiotracer.[2] A significant reduction in the binding of [¹¹C]this compound in receptor-rich regions following the blocking agent confirms specific binding.

Visualization of Pathways and Workflows

Kappa-Opioid Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). The activation of KOR initiates a cascade of intracellular signaling events.

Caption: Kappa-Opioid Receptor (KOR) signaling cascade initiated by this compound.

Experimental Workflow for [¹¹C]this compound PET Imaging

The following diagram illustrates the typical workflow for a clinical or preclinical PET study to evaluate the brain distribution of this compound.

Caption: Standardized workflow for a [¹¹C]this compound PET imaging study.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the agonist PET radioligand [¹¹C]this compound to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of GR103545: A Technical Guide

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of GR103545, a potent and selective kappa-opioid receptor (KOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The primary application of this compound discussed in the literature is as a radiolabeled positron emission tomography (PET) tracer, [¹¹C]this compound, for imaging and quantifying KORs in the brain.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound derived from in vivo studies in various species.

Table 1: Pharmacokinetic Parameters of [¹¹C]this compound in Humans

| Parameter | Value | Species | Notes |

| Non-displaceable Distribution Volume (VND) | 3.4 ± 0.9 mL/cm³ | Human | Estimated from a blocking study with naltrexone.[1] |

| In vivo Dissociation Constant (KD) | 0.069 nmol/L | Human | |

| Half Maximal Inhibitory Concentration (IC50) of PF-04455242 | 55 ng/mL | Human | Determined from occupancies and plasma drug concentrations in the presence of [¹¹C]this compound.[1] |

| Test-Retest Variability (TRV) of VT | ~15% | Human |

Table 2: Pharmacokinetic and Binding Parameters of [¹¹C]this compound in Non-Human Primates

| Parameter | Value | Species | Notes |

| Receptor Concentration (Bmax) | 0.3 - 6.1 nM | Rhesus Monkey | Range across different regions of interest and animals.[2][3] |

| Dissociation Equilibrium Constant (Kd) | 0.048 nM | Rhesus Monkey | Corrected from Kd(ND).[2][3] |

| Dissociation Equilibrium Constant with respect to cerebellar concentration (Kd(ND)) | 1.72 nM | Rhesus Monkey | |

| Injected Mass (Baseline) | 0.042 ± 0.014 µg/kg | Rhesus Monkey | |

| Injected Mass (Self-blocking) | 0.16 - 0.3 µg/kg | Rhesus Monkey | |

| Recommended Human Tracer Dose | 0.02 µg/kg (1.4 µg for a 70 kg person) | Rhesus Monkey | Based on the estimated Kd value.[2] |

| Initial Distribution Volume (Vbal) | 1.9 ± 0.5 L | Baboon | |

| Clearance | 23.3 ± 8.6 L/h | Baboon | |

| Free Fraction in Plasma (f1) | 24% ± 9% | Baboon | |

| In vitro Inhibition Constant (Ki) for KOR | 0.02 ± 0.01 nM | Rhesus Macaque | |

| Selectivity over µ-opioid receptor | 600-fold | Rhesus Macaque | |

| Selectivity over δ-opioid receptor | 20,000-fold | Rhesus Macaque |

Table 3: Plasma Metabolite Analysis of [¹¹C]this compound in Baboons

| Time Post-Injection | % of Parent Compound in Plasma |

| 2 min | 91% ± 10% |

| 4 min | 83% ± 14% |

| 12 min | 55% ± 12% |

| 30 min | 35% ± 7% |

| 60 min | 25% ± 5% |

| 90 min | 28% ± 9% |

Experimental Protocols

Detailed methodologies for the key in vivo pharmacokinetic studies of this compound are outlined below.

Human PET Imaging Studies

-

Objective: To determine an appropriate kinetic model for [¹¹C]this compound PET imaging data, assess test-retest reproducibility, and evaluate KOR occupancy by antagonists.[1]

-

Subjects: Healthy human volunteers.[1]

-

Radiotracer: [¹¹C]this compound.

-

Study Design:

-

Kinetic Modeling and Test-Retest: 11 subjects were scanned twice with [¹¹C]this compound for 150 minutes.[1]

-

Blocking Study (for VND estimation): 7 subjects were scanned before and 75 minutes after oral administration of 150 mg naltrexone.[1]

-

KOR Occupancy Study: 6 subjects were scanned at baseline and 1.5 and 8 hours after an oral dose of the KOR antagonist PF-04455242 (15 mg or 30 mg).[1]

-

-

Data Acquisition: Metabolite-corrected arterial input functions were measured throughout the 150-minute scans.[1]

-

Data Analysis: Regional time-activity curves (TACs) were analyzed using 1- and 2-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method to derive the regional volume of distribution (VT).[1]

Non-Human Primate PET Imaging Studies (Rhesus Monkeys)

-

Objective: To estimate the in vivo receptor concentration (Bmax) and dissociation equilibrium constant (Kd) of [¹¹C]this compound.[2][3]

-

Radiotracer: [¹¹C]this compound.

-

Study Design: 12 PET scans were conducted under baseline and self-blocking conditions.[2][3]

-

Administration: The radiotracer was administered using a bolus-plus-infusion protocol.[2][3]

-

Data Analysis: The cerebellum was used as a reference region. Binding potential (BPND) was calculated. A Scatchard plot was used to estimate Bmax and Kd(ND).[2][3]

Non-Human Primate PET Imaging Studies (Baboons)

-

Objective: To characterize the brain uptake, kinetics, and distribution of [¹¹C]this compound.[4][5]

-

Subjects: Baboons (Papio anubis).[5]

-

Radiotracer: [¹¹C]this compound.

-

Study Design:

-

Control Scans: Baseline scans to establish regional distribution.[5]

-

Blocking Scans: Scans were performed after intravenous administration of naloxone (B1662785) (1 mg/kg) to block specific binding.[4][5]

-

-

Data Analysis: Regional total distribution volumes were derived using the arterial input function and a 2-tissue-compartment model.[4][5] Plasma metabolite analysis was conducted to determine the fraction of the parent compound over time.[5]

Visualizations

Signaling Pathway and Mechanism of Action

This compound acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade.

References

- 1. Evaluation of the agonist PET radioligand [¹¹C]this compound to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

The Double-Edged Sword: Kappa-Opioid Receptors in the Neurobiology of Addiction

An In-depth Technical Guide for Researchers and Drug Development Professionals

The kappa-opioid receptor (KOR) system, a key component of the endogenous opioid network, has emerged as a critical modulator of the addiction cycle. Unlike the mu-opioid receptor, which is associated with the rewarding effects of opioids, the KOR system is often characterized as an "anti-reward" system. Its activation is linked to dysphoria, stress, and the negative affective states that drive drug-seeking behavior and relapse. This guide provides a comprehensive overview of the role of KORs in addiction, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for researchers in the field.

The Dynorphin (B1627789)/KOR System: A Key Player in the "Dark Side" of Addiction

The endogenous ligands for the KOR are dynorphins, a class of opioid peptides. The dynorphin/KOR system is densely expressed in brain regions critical for reward, motivation, and stress, including the nucleus accumbens (NAc), ventral tegmental area (VTA), amygdala, and hippocampus.[1][2] Chronic exposure to drugs of abuse, as well as stress, leads to the upregulation of the dynorphin/KOR system.[3][4] This heightened KOR activity is thought to contribute to the negative emotional state associated with drug withdrawal, a primary factor in the maintenance of addiction and relapse.[5][6]

Activation of KORs generally produces aversive and pro-depressive-like effects.[1][7] This is in stark contrast to the euphoric effects mediated by mu-opioid receptors. Consequently, the KOR system is believed to play a pivotal role in the negative reinforcement cycle of addiction, where drugs are consumed not for pleasure, but to alleviate the dysphoric state of withdrawal.

KOR Signaling: A Dichotomy of G-Protein and β-Arrestin Pathways

The cellular effects of KOR activation are mediated through two primary signaling pathways: the canonical G-protein pathway and the β-arrestin pathway. These pathways can have distinct and sometimes opposing effects on neuronal function and behavior.

G-Protein-Mediated Signaling: Inhibiting Neuronal Excitability

KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[8] Activation of the G-protein pathway leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels, a ubiquitous second messenger involved in numerous cellular processes.[8]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon G-protein activation directly bind to and open GIRK channels.[9][10][11] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[9][10][12]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ subunits can also inhibit the opening of VGCCs, reducing calcium influx and, consequently, neurotransmitter release.[8]

Collectively, these actions result in a powerful inhibition of neuronal activity and neurotransmitter release, including the suppression of dopamine (B1211576) release in the mesolimbic reward pathway.[3][13][14]

β-Arrestin-Mediated Signaling: Driving Dysphoria and Stress Responses

Upon agonist binding, KORs are also phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which not only desensitize G-protein signaling but also initiate a distinct wave of intracellular signaling cascades.[15][16] A key downstream effector of β-arrestin signaling is the p38 mitogen-activated protein kinase (MAPK) pathway.[3][13][17]

Activation of the KOR/β-arrestin/p38 MAPK pathway has been strongly implicated in the aversive and dysphoric effects of KOR activation, as well as in stress-induced reinstatement of drug-seeking behavior.[3][13][18] Studies have shown that blocking this pathway can alleviate the negative affective states associated with KOR activation without affecting G-protein-mediated analgesia.[3][17]

References

- 1. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cocaine self-administration, extinction and reinstatement [bio-protocol.org]

- 3. Stress-induced p38 mitogen-activated protein kinase activation mediates kappa-opioid-dependent dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short-term withdrawal from repeated exposure to cocaine during adolescence modulates dynorphin mRNA levels and BDNF signaling in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Subunit 3 Knock-Out Mice Show Enhanced Ethanol Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-gated potassium channels: a link to drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G Protein-Gated Potassium Channels: A Link to Drug Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repeated Stress Dysregulates κ-Opioid Receptor Signaling in the Dorsal Raphe through a p38α MAPK-Dependent Mechanism | Journal of Neuroscience [jneurosci.org]

- 12. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria | Journal of Neuroscience [jneurosci.org]

- 14. KOR Control over Addiction Processing: An Exploration of the Mesolimbic Dopamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 17. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons. | Sigma-Aldrich [merckmillipore.com]

- 18. p38 MAPK Mechanisms of Kappa Opioid-Induced Behaviors - Charles Chavkin [grantome.com]

GR103545: A Technical Guide for Researchers Studying Mood Disorders

An In-depth Examination of a High-Affinity Kappa-Opioid Receptor Agonist for Preclinical and Clinical Research

Introduction

GR103545, the biologically active (R)-(−)-enantiomer of GR89696, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] The KOR system is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder (MDD) and anxiety, primarily through its role in stress-response pathways.[3][4][5] Dysregulation of the endogenous KOR ligand, dynorphin, is thought to contribute to the negative affective states associated with these conditions.[3] As such, this compound has emerged as a critical pharmacological tool for investigating the role of KORs in the etiology and potential treatment of mood disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in preclinical and clinical research related to mood disorders.

Pharmacological Profile

This compound exhibits subnanomolar affinity for the human kappa-opioid receptor, with excellent selectivity over mu- and delta-opioid receptors.[1][6][7] Its high affinity and selectivity make it an ideal ligand for in vitro and in vivo studies aimed at elucidating the function of KORs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional potencies across different opioid receptor subtypes.

| Binding Affinity (Ki) Data for this compound | |||

| Receptor Target | Ki (nM) | Reference Compound | Cell Line/Tissue |

| Kappa-Opioid Receptor (KOR) | 0.02 ± 0.01 | [3H]U69593 | Cloned Human Opioid Receptors |

| Kappa-Opioid Receptor (KOR) | 0.13 ± 0.03 | [3H]U69593 | HEK Cells |

| Mu-Opioid Receptor (MOR) | 2.1 ± 0.4 | [3H]DAMGO | HEK Cells |

| Delta-Opioid Receptor (DOR) | 80.6 ± 31 | [3H]DADLE | HEK Cells |

| Functional Activity (EC50) Data for this compound | ||

| Receptor Target | EC50 | Assay Type |

| Kappa-Opioid Receptor (KOR) | 26 pM | Functional Assay |

| Delta-Opioid Receptor (DOR) | 650 nM | Functional Assay |

| Mu-Opioid Receptor (MOR) | No agonistic activity; exhibits antagonistic behavior | Functional Assay |

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, this compound initiates a cascade of intracellular signaling events upon binding to the kappa-opioid receptor. This primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability.

Caption: this compound signaling cascade via the kappa-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published research.

In Vitro Receptor Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

-

HEK cells stably transfected with human kappa, mu, or delta opioid receptors.

-

Radioligands: [3H]U69593 (for KOR), [3H]DAMGO (for MOR), [3H]DADLE (for DOR).

-

Unlabeled this compound.

-

Reference standards: Salvinorin A (for KOR), Morphine (for MOR), Naltrindole (for DOR).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from the transfected HEK cells.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound or the reference standard.

-

Add a fixed concentration of the appropriate radioligand to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Caption: Workflow for in vitro receptor binding assay.

Positron Emission Tomography (PET) Imaging

This compound can be radiolabeled with Carbon-11 ([11C]) for in vivo imaging of KORs in the brain using PET.

Protocol for Non-Human Primate PET Imaging:

-

Radiosynthesis of [11C]this compound: Synthesize [11C]this compound with high radiochemical purity and specific activity.

-

Animal Preparation: Anesthetize the subject (e.g., rhesus macaque) and place it in the PET scanner. Insert an arterial line for blood sampling.

-

Tracer Injection: Administer a bolus injection of [11C]this compound intravenously.

-

PET Scan Acquisition: Acquire dynamic PET data for a duration of 90-120 minutes.

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the arterial input function and plasma free fraction.

-

Data Analysis:

-

Reconstruct the PET images.

-

Define regions of interest (ROIs) on co-registered MRI scans.

-

Apply kinetic modeling (e.g., two-tissue compartment model) to the time-activity curves to estimate the total volume of distribution (VT).

-

Use the cerebellum as a reference region to estimate the binding potential (BPND).

-

Caption: Experimental workflow for [11C]this compound PET imaging.

Application in Mood Disorder Research

The high affinity and selectivity of this compound make it an invaluable tool for studying the role of the KOR system in mood disorders.

Preclinical Research

In animal models of depression and anxiety, this compound can be used to:

-

Induce depressive-like phenotypes: As a KOR agonist, administration of this compound can produce pro-depressant-like effects, allowing for the study of the underlying neurobiological changes.[5]

-

Investigate the neurocircuitry of mood: By combining this compound administration with techniques like fMRI or electrophysiology, researchers can map the neural circuits affected by KOR activation.

-

Screen novel KOR antagonists: this compound can be used as a challenge agent to test the efficacy of potential KOR antagonists as antidepressants.

Clinical Research

In human studies, [11C]this compound PET imaging has been employed to:

-

Quantify KOR availability in patients with mood disorders: PET studies have been conducted to compare KOR binding in individuals with MDD and healthy volunteers.[3][4]

-

Assess receptor occupancy of novel therapeutics: [11C]this compound can be used to determine the degree to which a new drug binds to and blocks KORs in the human brain.[8]

-

Explore the relationship between KORs and stress: Studies have investigated the correlation between KOR binding and stress markers, such as cortisol levels.[4]

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of the kappa-opioid receptor system. Its utility as a PET radiotracer has provided unprecedented insights into the in vivo distribution and function of KORs in the context of mood disorders. For researchers in neuroscience and drug development, this compound remains a cornerstone for investigating the intricate role of the KOR system in the pathophysiology and treatment of depression, anxiety, and other stress-related conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Data-driven analysis of kappa opioid receptor binding in major depressive disorder measured by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa Opioid Receptor Binding in Major Depression: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa-opioid ligands in the study and treatment of mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]this compound in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the agonist PET radioligand [¹¹C]this compound to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [11C]GR103545 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]GR103545 is a potent and selective agonist for the kappa-opioid receptor (KOR) utilized as a radiotracer for in vivo imaging with Positron Emission Tomography (PET).[1] This technique allows for the quantification and visualization of KOR distribution and density in the brain, which is crucial for understanding the role of this receptor in various neurological and psychiatric disorders, including addiction, depression, anxiety, and psychosis.[2][3][4] Dynamic studies have demonstrated that [11C]this compound exhibits high affinity for KORs, excellent brain penetration, rapid uptake and washout kinetics, and a low degree of non-specific binding, making it a promising tool for central nervous system (CNS) research and drug development.

Mechanism of Action

This compound is the active (-)-isomer of the potent and selective kappa-opioid receptor agonist GR89696.[2] As a KOR agonist, [11C]this compound binds to and activates kappa-opioid receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gαi/o subunit.[3][5] Activation of KORs leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4][5] This signaling cascade also involves the modulation of ion channels, including the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[3][4][5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, particularly dopamine (B1211576) in the striatum.[4]

Quantitative Data Summary

Radiosynthesis of [11C]this compound

| Parameter | Reported Value(s) | Reference(s) |

| Precursor | des-carbamate-GR103545 | [6] |

| Radiolabeling Method | [11C]Methyl-triflate mediated methylation of carbamino adducts | [6] |

| Radiochemical Yield (RCY) | 2-14% (traditional method); up to 85 ± 6% (optimized method) | [6] |

| Specific Activity | 150-495 mCi/µmol to 2564 mCi/µmol (traditional); 1792 ± 312 mCi/µmol (optimized) | [6] |

| Radiochemical Purity | > 98% | [6] |

Preclinical PET Imaging in Non-Human Primates

| Parameter | Baboons | Rhesus Macaques | Reference(s) |

| Tracer | [11C]this compound | [11C]this compound | [2][7] |

| Injected Mass | - | Baseline: 0.042 ± 0.014 µg/kg; Self-blocking: 0.16 to 0.3 µg/kg | [7] |

| Scan Duration | 120 min | 90-120 min | [7][8] |

| Kinetic Model | 2-tissue-compartment model | - | [2] |

| Key Findings | High KOR affinity, excellent brain penetration, rapid kinetics, low non-specific binding. Regional distribution consistent with known KOR distribution. | Successful estimation of Bmax and Kd in vivo. | [7] |

Clinical PET Imaging in Humans

| Parameter | Reported Value(s) | Reference(s) |

| Tracer | [11C]this compound | [9] |

| Scan Duration | 150 min | [9] |

| Kinetic Model of Choice | Multilinear Analysis (MA1) | [9] |

| Test-Retest Variability (VT) | ~15% | [9] |

| Non-displaceable Distribution Volume (VND) | 3.4 ± 0.9 mL/cm³ | [9] |

| In vivo KD | 0.069 nmol/L | [9] |

| Recommended Tracer Dose | 0.02 µg/kg (1.4 µg for a 70 kg person) | [7] |

Experimental Protocols

Radiosynthesis of [11C]this compound (Optimized Method)

This protocol is based on the [11C]methyl-triflate mediated methylation of the corresponding carbamino adduct.[6]

-

Production of [11C]CO2: Cyclotron-produced [11C]CO2 is the starting material.

-

Formation of [11C]Methyl-triflate: The [11C]CO2 is converted to [11C]methyl-triflate ([11C]CH3OTf).

-

Preparation of the Precursor Solution: A solution of the des-carbamate-GR103545 precursor is prepared in a suitable solvent such as DMF.

-

Trapping of [11C]CH3OTf: The [11C]CH3OTf is efficiently trapped by the precursor solution.

-

11C-Carbamate Formation: The reaction mixture is heated to complete the formation of [11C]this compound.

-

Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).

-

Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for injection.

[11C]this compound PET Imaging Protocol (Human Studies)

This protocol is a general guideline based on published human studies.[9]

-

Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous catheter is placed for radiotracer injection and, if required, for arterial blood sampling.

-

Tracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected mass should be carefully controlled to avoid pharmacological effects.[7][10]

-

PET Scan Acquisition: A dynamic PET scan is initiated simultaneously with the tracer injection and continues for up to 150 minutes.[9]

-

Arterial Blood Sampling (if applicable): If a metabolite-corrected arterial input function is required for kinetic modeling, arterial blood samples are collected throughout the scan to measure plasma radioactivity and metabolite fractions.

-

Image Reconstruction: PET data are reconstructed using standard algorithms, with corrections for attenuation, scatter, and random coincidences.

-

Data Analysis:

-

Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs).

-

Regional time-activity curves (TACs) are generated.

-

Kinetic modeling (e.g., Multilinear Analysis, MA1) is applied to the TACs to estimate the total volume of distribution (VT).[9]

-

For receptor occupancy studies, scans are performed at baseline and after administration of a blocking agent.

-

Visualizations

Caption: Experimental workflow for a [11C]this compound PET imaging study.

Caption: Simplified kappa opioid receptor signaling pathway upon agonist binding.

References

- 1. Evaluation of the kappa-opioid receptor-selective tracer [(11)C]this compound in awake rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11C-GR103545, a radiotracer for imaging kappa-opioid receptors in vivo with PET: synthesis and evaluation in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]

- 6. A New Method for Radiosynthesis of 11C-Labeled Carbamate Groups and its Application for a Highly Efficient Synthesis of the Kappa-Opioid Receptor Tracer [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of in vivo Bmax and Kd for 11C-GR103545, an agonist PET tracer for κ-opioid receptors: a study in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Evaluation of the agonist PET radioligand [¹¹C]this compound to image kappa opioid receptor in humans: kinetic model selection, test-retest reproducibility and receptor occupancy by the antagonist PF-04455242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of [11C]LY2795050 as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Use of [11C]GR103545 in PET Studies

Introduction

[11C]GR103545 is a potent and selective agonist for the kappa-opioid receptor (KOR) utilized as a radiotracer in Positron Emission Tomography (PET) imaging.[1][2] This powerful tool enables in vivo quantification and visualization of KORs in the central nervous system, which are implicated in various neurological and psychiatric conditions such as addiction, depression, anxiety, and psychosis.[2][3] Dynamic studies in baboons have demonstrated its high affinity for KOR, excellent brain penetration, rapid uptake and washout kinetics, and a low degree of non-specific binding.[1][4] This document provides detailed protocols for the radiolabeling of this compound with Carbon-11 and its application in PET imaging studies.

Data Presentation

Table 1: Radiosynthesis of [11C]this compound - Comparison of Methods

| Parameter | Traditional Method | Improved One-Pot Method |

| Precursor | Amine precursor | Des-carbamate-GR103545 |

| Reagents | [11C]CO2 -> [11C]Methanol -> [11C]Methyl chloroformate | [11C]Methyl triflate, CO2, Cs2CO3, TBAOTf |

| Radiochemical Yield (RCY) | 2-14%[1] | Up to 91 ± 5% |

| Specific Activity | 150-2564 mCi/µmol[1] | 1792 ± 312 mCi/µmol |

| Radiochemical Purity | >98% | >98%[1] |

| Synthesis Time (post EOB) | ~50 min[5] | < 25 min[1] |

Table 2: In Vivo Binding Characteristics of [11C]this compound in PET Studies

| Parameter | Value | Species | Reference |

| Specific-to-Nonspecific Equilibrium Partition Coefficient (V3'') | 1 to 2 in most brain regions | Baboon | [4] |

| In vivo K D | 0.069 nmol/L | Human | [6] |

| Non-displaceable Distribution Volume (V ND) | 3.4 ± 0.9 mL/cm³ | Human | [6] |

| Test-Retest Variability (V T) | ~15% | Human | [6][7] |

Experimental Protocols

Radiosynthesis of [11C]this compound (Improved One-Pot Method)

This protocol is based on a highly efficient method utilizing [11C]methyl triflate for the methylation of a carbamino adduct.[1]

Materials and Reagents:

-

Des-carbamate-GR103545 (precursor)

-

Carbon Dioxide (CO2)

-

Cesium Carbonate (Cs2CO3)

-

Tetrabutylammonium triflate (TBAOTf)

-